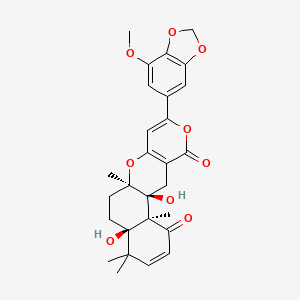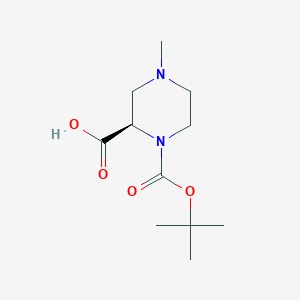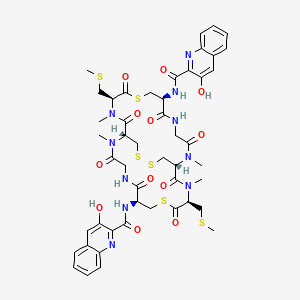
thiocoraline A
Overview
Description
thiocoraline A is a natural product found in Micromonospora with data available.
Scientific Research Applications
Cancer Treatment Potential :
- Thiocoraline has been identified as a potent activator of the Notch pathway and an inhibitor of MTC-TT cell proliferation, suggesting its potential use in treating intractable medullary thyroid carcinoma (MTC) (Tesfazghi et al., 2013).
- It exhibits antitumor activity by binding to duplex DNA through its 3-hydroxyquinaldic acid (3HQA) chromophores, thereby inhibiting protein synthesis (Mady et al., 2011).
- The compound induces significant perturbations in the cell cycle and inhibits DNA replication, reinforcing its potential as an anticancer drug (Erba et al., 1999).
- Thiocoraline mediates drug resistance in MCF-7 cells via the PI3K/Akt/BCRP signaling pathway, demonstrating its role in antitumor activity (Jin et al., 2019).
- It activates the Notch pathway in carcinoids and reduces tumor progression in vivo (Wyche et al., 2014).
Chemical Properties and Synthesis :
- Thiocoraline is a thiodepsipeptide antitumor compound produced by marine actinomycetes Micromonospora sp. ML1, involved in its biosynthesis (Lombó et al., 2006).
- Orthogonal chemistry has been used for the synthesis of thiocoraline-triostin hybrids, potent antitumor agents that act as DNA bisintercalators (Tulla-Puche et al., 2013).
Pharmacokinetics and Drug Development :
- A sensitive assay for measuring thiocoraline plasma concentrations has been validated, supporting the development of a formulation with a desirable pharmacokinetic profile (Yin et al., 2003).
- The compound is mainly metabolized by CYP3A4, with CYP1A1, CYP2C8, and CYP2C9 playing a minor role, which is crucial for understanding its metabolic pathways in cancer treatment (Brandon et al., 2004).
properties
IUPAC Name |
3-hydroxy-N-[(1R,7S,11S,14R,20S,24S)-20-[(3-hydroxyquinoline-2-carbonyl)amino]-2,12,15,25-tetramethyl-11,24-bis(methylsulfanylmethyl)-3,6,10,13,16,19,23,26-octaoxo-9,22,28,29-tetrathia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H56N10O12S6/c1-55-31-23-75-76-24-32(46(68)58(4)34(22-72-6)48(70)74-19-29(41(63)49-17-37(55)61)53-43(65)39-35(59)15-25-11-7-9-13-27(25)51-39)56(2)38(62)18-50-42(64)30(20-73-47(69)33(21-71-5)57(3)45(31)67)54-44(66)40-36(60)16-26-12-8-10-14-28(26)52-40/h7-16,29-34,59-60H,17-24H2,1-6H3,(H,49,63)(H,50,64)(H,53,65)(H,54,66)/t29-,30-,31+,32+,33+,34+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGKUQISSWRJJ-ZRBWWFCKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CSSCC(C(=O)N(C(C(=O)SCC(C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)C(CSC(=O)C(N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CSSC[C@@H](C(=O)N([C@H](C(=O)SC[C@H](C(=O)NCC1=O)NC(=O)C3=NC4=CC=CC=C4C=C3O)CSC)C)N(C(=O)CNC(=O)[C@@H](CSC(=O)[C@@H](N(C2=O)C)CSC)NC(=O)C5=NC6=CC=CC=C6C=C5O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H56N10O12S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Thiocoraline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thiocoraline | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1157.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



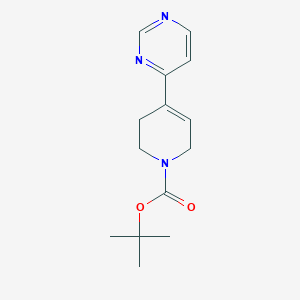





![Methyl[(quinolin-8-yl)methyl]amine hydrochloride](/img/structure/B8135766.png)

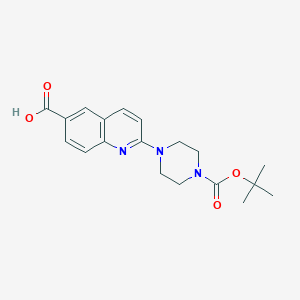
![2-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B8135783.png)

